3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a piperidine ring and a trifluoromethyl group. The imidazo[4,5-b]pyridine framework is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine falls under the category of nitrogen-containing heterocycles. It is classified as a potential pharmacophore due to its structural features that may interact with biological targets.
The synthesis of 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can be achieved through several methods, including:
The synthesis typically requires conditions such as elevated temperatures and specific solvents (e.g., dimethyl sulfoxide) to facilitate the reactions. The use of catalysts may also enhance yields and selectivity.
The molecular structure of 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine features:
The chemical formula can be represented as .
Key structural data includes:
The compound can participate in various chemical reactions typical for imidazo[4,5-b]pyridines, including:
Reactions are often conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm product identity and purity.
The mechanism of action for compounds like 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine often involves interaction with specific biological targets:
Studies have indicated varying degrees of potency against specific targets, with some analogs demonstrating significant inhibition at low micromolar concentrations.
Physical properties such as solubility, melting point, and stability are crucial for understanding the behavior of this compound in biological systems. While specific values are not detailed in the sources, general trends suggest that trifluoromethyl substitutions can enhance lipophilicity.
Chemical properties include:
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications .
The strategic hybridization of piperidine and imidazo[4,5-b]pyridine scaffolds has emerged as a transformative approach in medicinal chemistry. 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS: 951544-48-2; Mol. Formula: C₁₂H₁₃F₃N₄; Mol. Weight: 270.25) exemplifies this design philosophy, integrating complementary pharmacophoric elements into a singular bioactive entity [1] [5]. The compound’s significance stems from its dual capacity to engage diverse biological targets—particularly protein kinases and inflammatory enzymes—through conformational rigidity and electronic modulation. Its synthesis and optimization reflect a broader industrial trend toward multifunctional heterocycles for complex disease pathogenesis [3] .
The molecular architecture of this hybrid compound features three cardinal elements:
Table 1: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 270.25 g/mol | Compliant with Lipinski’s Rule of Five |
Predicted Density | 1.50 ± 0.1 g/cm³ | Indicates compact molecular packing |
Boiling Point | 364.8 ± 42.0 °C | Reflects thermal stability |
pKa (Piperidine N) | 9.73 ± 0.10 | Governs pH-dependent solubility & ionization |
Trifluoromethyl logP | ~2.0 | Optimizes membrane permeability |
This compound exhibits polypharmacology, primarily through kinase inhibition and cyclooxygenase (COX) modulation:
Kinase Inhibition: The planar imidazo[4,5-b]pyridine core competes with ATP for binding to kinase catalytic domains. Substituents at the 2- and 3-positions (e.g., trifluoromethyl and piperidine) probe allosteric pockets, enhancing selectivity. Patent EP4265254A2 documents derivatives of this scaffold suppressing pro-inflammatory cytokine cascades (e.g., TNF-α, IL-6) by targeting p38 MAPK and JAK kinases [8].
COX-2 Selectivity: Structural analogs (e.g., compound 3f) demonstrate 2-fold selectivity for COX-2 over COX-1 (IC₅₀ = 9.2 µmol/L vs. 21.8 µmol/L). Docking simulations confirm binding akin to celecoxib, with the piperidine nitrogen forming hydrogen bonds with COX-2’s Tyr355 and Ser530 [3].
PDE4 Interaction: Derivatives like apremilast incorporate similar motifs for phosphodiesterase 4 (PDE4) inhibition, elevating cAMP in immune cells. This underpins applications in psoriasis and psoriatic arthritis by downregulating NF-κB signaling [7].
Table 2: Documented Therapeutic Targets and Mechanisms
Target | Biological Activity | Experimental Evidence |
---|---|---|
Kinases (p38/JAK) | Cytokine suppression (TNF-α, IL-6) | Patent EP4265254A2 |
COX-2 | Anti-inflammatory; IC₅₀ = 9.2 µmol/L | Docking studies vs. COX-2 [3] |
PDE4 | cAMP elevation; NF-κB inhibition | Crystal structure correlation [7] |
Mitochondrial CypD | mPTP regulation (theoretical) | Computational modeling [9] |
The evolution of this scaffold reflects iterative advances in heterocyclic synthesis and target engagement:
Table 3: Historical Milestones in Compound Development
Year | Milestone | Significance |
---|---|---|
2006 | Synthesis of core trifluoromethyl-imidazo[4,5-b]pyridine | Enabled metabolic stability via C–F bonds [5] |
2016 | Diaryl derivatives with COX-2 selectivity | Validated anti-inflammatory applications [3] |
2022 | Crystal form patents (US11325907B2) | Addressed formulation challenges [7] |
2023 | Piperidine hybrids for IBD (EP4265254A2) | Expanded disease targeting |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3